molecular formula C6H10NaO3 B12092877 3-Hydroxy-3-methyl-cyclobutanecarboxylic acid;sodium salt

3-Hydroxy-3-methyl-cyclobutanecarboxylic acid;sodium salt

Cat. No.: B12092877
M. Wt: 153.13 g/mol
InChI Key: BNZQOSBRKBYMAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-3-methyl-cyclobutanecarboxylic acid;sodium salt is an organic compound with the molecular formula C6H11NaO3. It is a derivative of cyclobutanecarboxylic acid, featuring a hydroxyl group and a methyl group on the cyclobutane ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-methyl-cyclobutanecarboxylic acid;sodium salt can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using the above-mentioned routes. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-methyl-cyclobutanecarboxylic acid;sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-methyl-cyclobutanecarboxylic acid;sodium salt involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby affecting metabolic processes. The hydroxyl and methyl groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • cis-tert-Butyl 3-hydroxy-3-MethylcyclobutylcarbaMate
  • Cyclobutanecarboxylic acid, 3-hydroxy-1-methyl-, methyl ester, cis-
  • Cyclopentanecarboxylic acid, 3-amino-, hydrochloride, cis-
  • Cis-3-AMINOCYCLOPENTANOL HCl salt
  • cis-3-Aminocyclobutanol

Uniqueness

3-Hydroxy-3-methyl-cyclobutanecarboxylic acid;sodium salt is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of both hydroxyl and methyl groups on the cyclobutane ring enhances its reactivity and makes it a valuable intermediate in various synthetic processes .

Properties

Molecular Formula

C6H10NaO3

Molecular Weight

153.13 g/mol

InChI

InChI=1S/C6H10O3.Na/c1-6(9)2-4(3-6)5(7)8;/h4,9H,2-3H2,1H3,(H,7,8);

InChI Key

BNZQOSBRKBYMAY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)C(=O)O)O.[Na]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.